3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone
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Overview
Description
3-Azabicyclo[310]hexan-3-yl(2-bromo-4-chlorophenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring systemThese compounds often exhibit significant biological activities, making them of interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone typically involves the cyclopropanation of alkenes or enynes. One common method is the metal-mediated cyclopropanation domino reaction, which utilizes metal carbene species generated in situ in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to form the conformationally restricted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes such as the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, acids, bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s bicyclic structure allows it to fit into the enzyme’s active site, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Duocarmycin SA: Known for its antitumor activity through DNA alkylation.
Yatakemycin: Another DNA-alkylating agent with potent antitumor properties.
CC-1065: Exhibits strong antitumor activity by binding to the minor groove of DNA.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold in drug design and other applications .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(2-bromo-4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO/c13-11-4-9(14)1-2-10(11)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJGYHNRVNHZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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